

High-performance liquid chromatography (HPLC) method for Sekikaic acid quantification

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Compound of Interest		
Compound Name:	Sekikaic acid	
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An Application Note and Protocol for the Quantification of **Sekikaic Acid** using High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the quantification of **sekikaic acid**, a lichen-derived depside with known biological activities. The following protocols are based on established methods for the analysis of phenolic and organic acids.

Introduction

Sekikaic acid is a secondary metabolite produced by various lichen species and has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacological studies, quality control of natural product extracts, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds, offering high resolution and sensitivity.[1][2][3] This application note details a validated reversed-phase HPLC (RP-HPLC) method for the determination of **sekikaic acid**.

Experimental Protocols Materials and Reagents

- Sekikaic acid reference standard (purity ≥98%)
- Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Phosphoric acid (or Acetic Acid/Trifluoroacetic Acid) (analytical grade)
- Sample matrix (e.g., lichen extract, formulation buffer)

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Data acquisition and processing software.

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of sekikaic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 μg/mL.
 These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract **sekikaic acid** and remove interfering substances.[5][6][7]

- For Lichen Extracts:
 - Accurately weigh the dried lichen powder.
 - Perform an extraction with a suitable solvent such as methanol or acetone.
 - Centrifuge the extract to pellet solid debris.[8]



- Filter the supernatant through a 0.22 μm syringe filter prior to injection.
- For Formulations:
 - Dilute the formulation with the mobile phase to bring the concentration of sekikaic acid within the linear range of the calibration curve.
 - \circ Filter the diluted sample through a 0.22 μm syringe filter before injection.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of **sekikaic acid**:

Parameter	Condition
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 μm
Mobile Phase	A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Elution	0-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	35 minutes

Note: The gradient and mobile phase composition may require optimization depending on the specific column and sample matrix.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10][11]



Quantitative Data Summary

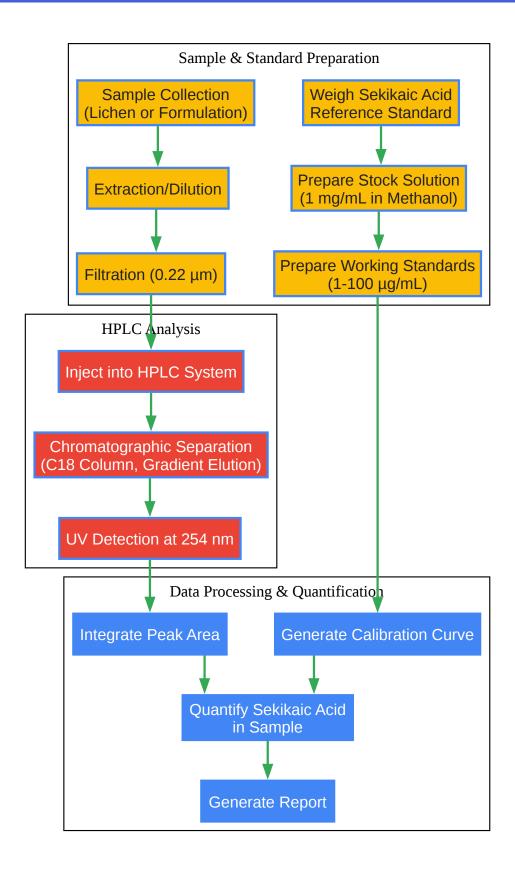
The following table summarizes the expected performance characteristics of the validated HPLC method for **sekikaic acid**.

Parameter	Result
Retention Time (RT)	Approximately 15.8 min
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantification (LOQ)	0.7 μg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of **sekikaic** acid.





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HPLC analysis workflow for sekikaic acid.



Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of **sekikaic acid** in various samples. The method is sensitive, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data serve as a comprehensive guide for scientists and professionals working with this promising natural compound.

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